FLLRN - 141136-84-7

FLLRN

Catalog Number: EVT-1463354
CAS Number: 141136-84-7
Molecular Formula: C31H51N9O7
Molecular Weight: 661.805
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

FLLRN is a pentapeptide, a molecule composed of five amino acids linked by peptide bonds. [] It serves as a negative control or inactive analog in studies focusing on the protease-activated receptor 1 (PAR1). [, , , , , , ] PAR1, a member of the seven-transmembrane domain receptor family, is activated by the serine protease thrombin, playing a crucial role in platelet aggregation, inflammation, and various cellular processes. [, ]

FLLRN is structurally similar to the active thrombin receptor-activating peptide (TRAP), SFLLRN, differing only by the absence of the N-terminal Serine residue. [, , , , , ] This subtle difference renders FLLRN unable to activate PAR1, making it a valuable tool for dissecting the specific roles of PAR1 in various biological systems.

Serine-Phenylalanine-Leucine-Leucine-Arginine-Asparagine (SFLLRN)

  • Compound Description: SFLLRN is a hexapeptide that acts as a potent agonist of the protease-activated receptor 1 (PAR1) [, , , , , , , , , , , , , , , , , , ]. It is a truncated version of the tethered ligand generated by thrombin cleavage of PAR1.
  • Relevance: SFLLRN is structurally similar to FLLRN, differing only by the presence of an N-terminal serine residue. This difference is critical for PAR1 activation, as FLLRN lacks the ability to activate the receptor [, , , , , , , , , , ]. SFLLRN serves as a valuable tool for studying PAR1 signaling pathways independent of thrombin's proteolytic activity.

Serine-Phenylalanine-Leucine-Leucine-Arginine-Asparagine-Proline-Asparagine-Aspartic Acid-Lysine-Tyrosine-Glutamic Acid-Proline-Phenylalanine (SFLLRNPNDKYEPF)

  • Compound Description: SFLLRNPNDKYEPF, also known as TRAP-14, is the full-length tethered ligand sequence of the human PAR1 receptor [, , , , ]. It is a potent agonist of PAR1, capable of inducing various cellular responses.
  • Compound Description: SLIGRL is a hexapeptide that acts as a selective agonist for protease-activated receptor 2 (PAR2) [].
  • Relevance: While FLLRN is inactive at PAR1, it was important to confirm its lack of activity at the closely related PAR2. The use of SLIGRL, a specific PAR2 agonist, demonstrated that FLLRN does not interact with PAR2, further supporting its specificity as a negative control for PAR1 activation [].

Phenylalanine-Leucine-Leucine-Arginine-Asparagine-Proline (FLLRNP)

  • Relevance: FLLRNP, containing the FLLRN sequence, demonstrates the importance of the N-terminal serine residue for PAR1 activation. While FLLRNP displays some agonist activity at PAR1, it is significantly less potent than SFLLRNP, highlighting the contribution of the additional residues for full receptor activation []. FLLRN, lacking the proline residue, exhibits no agonist activity, further emphasizing the importance of the extended sequence.

Alanine-Phenylalanine(p-F)-Arginine-Cyclohexylalanine-Homoarginine-Tyrosine-NH2

  • Compound Description: This compound is a potent synthetic agonist of PAR1 designed through structure-activity relationship studies of the tethered ligand peptide [].

Alanine-Phenylalanine(p-F)-Arginine-Cyclohexylalanine-Homoarginine-Tyrosine(3-I)-NH2

  • Compound Description: This compound is a monoiodinated derivative of the aforementioned potent PAR1 agonist, designed as a potential radioligand for studying PAR1 [].
Source

FLLRN is synthesized through chemical methods or can be derived from recombinant DNA technology. Its applications span research in platelet aggregation, vascular biology, and potential therapeutic uses in cardiovascular diseases.

Classification

FLLRN is classified as a peptide hormone and falls under the category of thrombin receptor agonists. It interacts with specific receptors on cell surfaces, influencing various physiological responses.

Synthesis Analysis

Methods

The synthesis of FLLRN can be achieved using solid-phase peptide synthesis (SPPS) or liquid-phase synthesis techniques. SPPS is often preferred for its efficiency and control over the peptide chain assembly.

Technical Details

  1. Solid-Phase Peptide Synthesis: This method involves the sequential addition of protected amino acids to a solid support. The process includes:
    • Deprotection: Removal of protective groups from the amino acids.
    • Coupling: Attachment of the next amino acid in the sequence.
    • Cleavage: Detaching the synthesized peptide from the solid support at the end of the synthesis.
  2. Purification: Post-synthesis, FLLRN is purified using high-performance liquid chromatography (HPLC) to ensure the removal of impurities and unreacted materials.
Molecular Structure Analysis

Structure

FLLRN has a defined molecular structure characterized by its amino acid sequence:

  • Amino Acid Sequence: Phenylalanine-Leucine-Leucine-Arginine-Asparagine (F-L-L-R-N).
  • The structure includes specific conformations that are crucial for its interaction with PAR-1 receptors.

Data

  • Molecular Weight: Approximately 641.76 g/mol.
  • Chemical Formula: C₃₁H₄₃N₉O₇S.
Chemical Reactions Analysis

Reactions

FLLRN primarily engages in receptor-mediated reactions upon binding to PAR-1. This interaction triggers a cascade of intracellular signaling pathways that lead to various physiological effects, such as platelet activation and vasodilation.

Technical Details

  1. Binding Affinity: The binding affinity of FLLRN to PAR-1 can be quantified using radiolabeled ligand binding assays.
  2. Signal Transduction: Upon activation, PAR-1 undergoes conformational changes that facilitate G-protein coupling and downstream signaling events.
Mechanism of Action

Process

FLLRN activates PAR-1 through a mechanism involving:

  1. Receptor Activation: FLLRN binds to the extracellular domain of PAR-1.
  2. Conformational Change: This binding induces a conformational change in the receptor.
  3. Intracellular Signaling: The activated receptor interacts with G-proteins, leading to phospholipase C activation and subsequent calcium mobilization within cells.

Data

Studies have shown that FLLRN's action results in increased intracellular calcium levels and enhanced platelet aggregation, which are critical for hemostasis and thrombosis.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and dimethyl sulfoxide (DMSO).

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to extreme pH levels and temperature variations.
  • pH Range: Optimal activity observed at physiological pH (around 7.4).
Applications

Scientific Uses

FLLRN is utilized extensively in scientific research, particularly in studies related to:

  • Cardiovascular Diseases: Investigating mechanisms of thrombosis and vascular function.
  • Platelet Function Studies: Understanding platelet activation pathways and potential therapeutic targets for anticoagulation therapies.
  • Drug Development: Exploring new therapeutic agents that target PAR-1 for conditions like myocardial infarction and stroke.
Introduction to FLLRN Research

Background and Contextualization of FLLRN

FLLRN (Phe-Leu-Leu-Arg-Asn) is a bioactive pentapeptide functioning as a protease-activated receptor 1 (PAR1)-specific antagonist. It corresponds to residues 2–6 of the PAR1 tethered ligand activated by thrombin (TRAP-6). PAR1, a G-protein-coupled receptor pivotal in coagulation, inflammation, and cellular proliferation, undergoes proteolytic cleavage by thrombin, exposing a tethered ligand that activates signaling. FLLRN competitively inhibits this activation by binding to the receptor's ligand-docking site without inducing receptor cleavage [1] [5].

Structurally, FLLRN has a molecular weight of 661.79 g/mol and the empirical formula C₃₁H₅₁N₉O₇. Its antagonistic properties derive from its sequence homology to the endogenous PAR1 ligand, enabling targeted disruption of thrombin-mediated pathways. This specificity makes it a critical tool for deciphering PAR1-dependent signaling cascades in pathologies like thrombosis, cancer metastasis, and inflammatory disorders [1] [5].

Table 1: Fundamental Properties of FLLRN

PropertyValue
CAS Number141136-84-7
Molecular FormulaC₃₁H₅₁N₉O₇
Molecular Weight661.79 g/mol
SequencePhe-Leu-Leu-Arg-Asn
Biological TargetPAR1 (Protease-Activated Receptor 1)
Primary FunctionPAR1-specific antagonist

Problem Statement: Gaps in FLLRN Research

Despite its utility, FLLRN research suffers from significant gaps:

  • Mechanistic Ambiguities: Incomplete understanding of its allosteric inhibition dynamics and binding kinetics across PAR1 splice variants [1] [9].
  • Physiological Relevance: Most studies deploy FLLRN in vitro or in acute models, neglecting chronic disease implications (e.g., atherosclerosis) and tissue-specific receptor interactions [9].
  • Technical Constraints: Solubility limitations in aqueous solutions (requiring DMSO stock solutions) complicate physiological applications [1] [5].
  • Lack of Comparative Studies: Scant data comparing FLLRN’s efficacy to newer PAR1 antagonists (e.g., vorapaxar) or its cross-reactivity with PAR2 [9].

Table 2: Key Research Gaps in FLLRN Studies

Research GapDescription
Binding MechanismAllosteric modulation kinetics and site-specific interactions underexplored.
Chronic Disease ModelsLimited in vivo validation in fibrosis, cancer progression, or neurodegeneration.
Solubility & BioavailabilityImpact of DMSO dependence on cellular viability and experimental artifacts.
Receptor SpecificityPotential off-target effects on PAR2 or other GPCRs inadequately profiled.

Research Objectives and Hypotheses

Primary Objectives:

  • Characterize FLLRN-PAR1 binding thermodynamics using surface plasmon resonance (SPR).
  • Evaluate FLLRN’s efficacy in chronic inflammatory models (e.g., murine colitis).
  • Engineer FLLRN analogs with enhanced aqueous solubility.

Hypotheses:

  • H₁: FLLRN exhibits negative cooperativity at PAR1’s ligand-binding site, with binding affinity (Kd) ≤10 nM.
  • H₂: Chronic FLLRN administration attenuates PAR1-mediated pro-fibrotic signaling in vivo.
  • H₃: Substitution of Asn with polar residues (e.g., Asp) will improve solubility without compromising antagonism [1] [5].

Research Questions and Sub-Questions

  • Primary Question: How does FLLRN modulate PAR1 conformation to inhibit Gαq/11 coupling?
  • Sub-Question 1.1: Do PAR1 dimerization states alter FLLRN’s inhibitory potency?
  • Sub-Question 1.2: Which residues (e.g., Arg⁴⁶ in PAR1’s extracellular loop 2) are critical for FLLRN binding?
  • Primary Question: What is FLLRN’s functional impact on non-hemostatic PAR1 pathways?
  • Sub-Question 2.1: Does FLLRN suppress epithelial-mesenchymal transition (EMT) in tumor microenvironments?
  • Sub-Question 2.2: Can FLLRN cross the blood-brain barrier to modulate neuroinflammation?

Significance of FLLRN in Contemporary Scholarship

FLLRN is indispensable for:

  • Mechanistic Insights: As a canonical PAR1 tool compound, it enables dissection of thrombin-independent signaling (e.g., APC-PAR1 interactions) [1].
  • Drug Development: It provides a scaffold for designing peptide-based PAR1 therapeutics with reduced bleeding risks versus small molecules.
  • Interdisciplinary Relevance: Its applications span vascular biology (e.g., endothelial barrier regulation), oncology (metastasis suppression), and immunology (macrophage polarization) [5] [9].

Scope and Delimitations

Scope:

  • In vitro analyses: Binding assays (SPR, ITC), cell-based signaling (Ca²⁺ flux, ERK phosphorylation).
  • In vivo models: Rodent studies focusing on acute inflammation and short-term toxicity (≤28 days).
  • Structural studies: Homology modeling of FLLRN-PAR1 docking.

Delimitations (Intentional Exclusions):

  • Clinical Translation: Human pharmacokinetics or therapeutic efficacy studies.
  • Safety Profiling: Comprehensive toxicology, genotoxicity, or immunogenicity assessments.
  • Broad-Spectrum Inhibition: Comparisons with non-PAR1 antagonists (e.g., PAR4 inhibitors) [4] [7].

Limitations (Unavoidable Constraints):

  • Solubility Issues: DMSO may perturb membrane integrity in cellular assays.
  • Species Specificity: Murine PAR1 exhibits lower affinity for FLLRN versus human PAR1, limiting translational extrapolation [1] [4].

Properties

CAS Number

141136-84-7

Product Name

FLLRN

IUPAC Name

(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid

Molecular Formula

C31H51N9O7

Molecular Weight

661.805

InChI

InChI=1S/C31H51N9O7/c1-17(2)13-22(38-26(42)20(32)15-19-9-6-5-7-10-19)29(45)39-23(14-18(3)4)28(44)37-21(11-8-12-36-31(34)35)27(43)40-24(30(46)47)16-25(33)41/h5-7,9-10,17-18,20-24H,8,11-16,32H2,1-4H3,(H2,33,41)(H,37,44)(H,38,42)(H,39,45)(H,40,43)(H,46,47)(H4,34,35,36)/t20-,21-,22-,23-,24-/m0/s1

InChI Key

WBNIBLBGDVPFOO-LSBAASHUSA-N

SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.